Functional Antagonism vs. Binding Affinity: Differential Potency in Human Neutrophil Aggregation
While LY223982 shows high affinity for the LTB4 receptor (IC50 13.2 nM), its functional potency in inhibiting LTB4-induced human neutrophil aggregation is markedly lower (IC50 100 nM) [1]. This ~7.6-fold difference between binding and functional antagonism is a key consideration when selecting a tool compound for cellular assays. The potency difference suggests that achieving full functional blockade in cell-based systems requires higher concentrations than simple receptor occupancy would predict.
| Evidence Dimension | Inhibition of LTB4-induced neutrophil aggregation vs. binding |
|---|---|
| Target Compound Data | IC50 = 100 nM (aggregation) |
| Comparator Or Baseline | Baseline: IC50 = 13.2 nM (binding to receptor) |
| Quantified Difference | ~7.6-fold lower potency in functional assay |
| Conditions | Human neutrophils; LTB4-induced aggregation |
Why This Matters
This quantifies the difference between receptor binding and functional antagonism, which is crucial for selecting appropriate working concentrations in cellular assays.
- [1] Jackson WT, Boyd RJ, Froelich LL, Mallett BE, Gapinski DM. Specific inhibition of leukotriene B4-induced neutrophil activation by LY223982. J Pharmacol Exp Ther. 1992 Dec;263(3):1009-14. PMID: 1335049. View Source
